An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
An In-depth Technical Guide to 1-(Toluene-4-sulfonyl)piperazine: Properties, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-(Toluene-4-sulfonyl)piperazine, a key synthetic intermediate in medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the compound's fundamental properties, synthesis, reactivity, and critical role as a versatile building block in the creation of novel therapeutics.
Introduction: The Strategic Importance of the Tosyl-Protected Piperazine Moiety
The piperazine ring is a ubiquitous scaffold in pharmaceuticals, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] However, the symmetric nature of piperazine, with its two reactive secondary amine groups, presents a synthetic challenge: the selective functionalization of one nitrogen atom while the other remains available for subsequent reactions. This is where the strategic implementation of a protecting group becomes paramount.
1-(Toluene-4-sulfonyl)piperazine, often abbreviated as N-tosylpiperazine, represents a robust and widely utilized solution to this challenge. The tosyl (p-toluenesulfonyl) group serves as an effective protecting group for one of the piperazine nitrogens. Its electron-withdrawing nature decreases the nucleophilicity of the nitrogen to which it is attached, thereby allowing for selective reactions at the unprotected secondary amine. Furthermore, the tosyl group can be reliably removed under specific conditions, liberating the second amine for further synthetic transformations. This guide will explore the essential characteristics of this compound that make it a valuable tool in the medicinal chemist's arsenal.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical properties of 1-(Toluene-4-sulfonyl)piperazine is essential for its effective use in synthesis.
Table 1: Physicochemical Properties of 1-(Toluene-4-sulfonyl)piperazine
| Property | Value | Source |
| CAS Number | 27106-51-0 | [2] |
| Molecular Formula | C₁₁H₁₆N₂O₂S | [2] |
| Molecular Weight | 240.32 g/mol | [2] |
| Melting Point | 97-100 °C | |
| Boiling Point | 387.4 °C at 760 mmHg | |
| pKa (Predicted) | 7.90 ± 0.10 | |
| LogP (Predicted) | 1.936 | |
| Appearance | White to off-white solid |
Spectroscopic Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the tosyl group and the piperazine ring. The aromatic protons of the toluene ring will appear as two doublets in the aromatic region (approximately 7.3-7.8 ppm). The methyl protons of the tosyl group will present as a singlet around 2.4 ppm. The methylene protons of the piperazine ring will appear as two distinct multiplets, likely in the range of 2.8-3.2 ppm, corresponding to the protons adjacent to the sulfonyl group and the free amine. A broad singlet corresponding to the N-H proton of the free amine is also expected.[3]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals for the aromatic carbons of the tosyl group (typically between 127 and 144 ppm), the methyl carbon of the tosyl group (around 21 ppm), and two distinct signals for the methylene carbons of the piperazine ring (in the range of 45-55 ppm).[3][4]
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by strong absorption bands corresponding to the sulfonyl group (S=O stretches) at approximately 1350 and 1160 cm⁻¹. The N-H stretch of the secondary amine will appear as a moderate band around 3300 cm⁻¹. Aromatic C-H stretching vibrations will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches will be seen just below 3000 cm⁻¹.[5][6]
-
Mass Spectrometry (MS): In electrospray ionization (ESI) mass spectrometry, 1-(Toluene-4-sulfonyl)piperazine is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 241. Fragmentation patterns would likely involve cleavage of the piperazine ring and the loss of the tosyl group.[7] A characteristic fragment would be the tropylium ion at m/z 91, arising from the toluene portion of the molecule.[7]
Synthesis and Reactivity
The synthesis of 1-(Toluene-4-sulfonyl)piperazine is a straightforward and high-yielding process, making it a readily accessible starting material. Its reactivity is dominated by the nucleophilic secondary amine and the potential for deprotection of the tosylated nitrogen.
Experimental Protocol: Synthesis of 1-(Toluene-4-sulfonyl)piperazine
This protocol is based on the general and reliable method of sulfonamide formation.
Causality: The reaction proceeds via nucleophilic attack of one of the piperazine nitrogens on the electrophilic sulfur atom of p-toluenesulfonyl chloride. A base, such as triethylamine, is required to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Dichloromethane is a common solvent as it is relatively inert and dissolves the reactants well.
Caption: Synthetic workflow for 1-(Toluene-4-sulfonyl)piperazine.
Materials:
-
Piperazine
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve piperazine (1.0 equivalent) in dichloromethane.
-
Add triethylamine (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 equivalent) in dichloromethane to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes to yield pure 1-(Toluene-4-sulfonyl)piperazine as a white solid.[8]
Key Reactions: The Dual Role as Nucleophile and Protected Amine
The utility of 1-(Toluene-4-sulfonyl)piperazine stems from the differential reactivity of its two nitrogen atoms.
1. N-Alkylation and N-Arylation at the Unprotected Nitrogen: The secondary amine is a potent nucleophile and readily undergoes reactions such as N-alkylation with alkyl halides and reductive amination with aldehydes and ketones. It is also a suitable coupling partner in palladium-catalyzed C-N bond-forming reactions like the Buchwald-Hartwig amination.
2. Deprotection of the Tosyl Group: The removal of the tosyl group is a critical step to unmask the second piperazine nitrogen for further functionalization. Several methods are available, with the choice depending on the sensitivity of other functional groups in the molecule.
-
Acidic Hydrolysis: Strong acidic conditions, such as refluxing in hydrobromic acid (HBr) or hydroiodic acid (HI), can cleave the sulfonamide bond. This method is harsh and not suitable for acid-labile substrates.
-
Reductive Cleavage: A variety of reducing agents can effect the deprotection of tosylamides. Common reagents include sodium in liquid ammonia, sodium naphthalenide, and samarium(II) iodide. These methods are generally milder than strong acid hydrolysis.[9]
Caption: Reactivity pathways of 1-(Toluene-4-sulfonyl)piperazine.
Applications in Drug Discovery and Development
1-(Toluene-4-sulfonyl)piperazine is a valuable intermediate in the synthesis of a wide range of biologically active molecules. The ability to selectively functionalize the two nitrogen atoms of the piperazine core allows for the construction of complex molecules with tailored pharmacological profiles.
Case Study 1: Glycine Transporter-1 (GlyT-1) Inhibitors
In the quest for novel treatments for schizophrenia, researchers have targeted the glycine transporter-1. A series of potent GlyT-1 inhibitors were developed using a scaffold that incorporates a sulfonylpiperazine moiety. The synthesis of these compounds involved the initial functionalization of the free amine of a piperazine derivative, with the sulfonyl group serving to modulate the properties of the final compound. This work highlights how the sulfonylpiperazine core can be a key element in establishing the desired structure-activity relationship for a therapeutic target.[10]
Case Study 2: Tyrosinase Inhibitors
Novel hybrids of 1-tosylpiperazine and dithiocarbamates have been synthesized and evaluated as tyrosinase inhibitors.[8] Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders. In this synthetic approach, 1-tosylpiperazine served as a readily available starting material that was further elaborated to create a library of potential enzyme inhibitors.[8]
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 1-(Toluene-4-sulfonyl)piperazine and its precursors.
-
p-Toluenesulfonyl Chloride (Precursor): This compound is corrosive and causes severe skin burns and eye damage. It is also a lachrymator and is moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11]
-
Piperazine (Precursor): Piperazine is corrosive and can cause severe skin burns and eye damage. It may also cause an allergic skin reaction and respiratory irritation. Handle with appropriate PPE in a well-ventilated area.[3]
Store 1-(Toluene-4-sulfonyl)piperazine in a tightly closed container in a cool, dry, and well-ventilated area.
Conclusion
1-(Toluene-4-sulfonyl)piperazine is a cornerstone intermediate in modern medicinal chemistry. Its straightforward synthesis, coupled with the differential reactivity of its two nitrogen atoms, provides a reliable and versatile platform for the construction of complex, biologically active molecules. The tosyl group serves as a robust protecting group that enables selective functionalization of the piperazine core, a strategy that has been successfully employed in the development of novel therapeutics. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for any scientist engaged in the field of drug discovery and development.
References
-
Zahra, F., et al. (2023). Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives. PMC. [Link]
-
Novella Romanelli, M., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery. [Link]
-
Girish, H. R., et al. (2010). Synthesis and Crystal Structure of [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]
-
Huang, J., et al. (2012). A practical method allows the synthesis of alkyl-, alcohol-, amine-, and ester-extended tosylpiperazines under mild conditions with good yields. The Journal of Organic Chemistry. [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]
-
de Boer, Th. J., & Backer, H. J. (1963). p-Tolylsulfonylmethylnitrosamide. Organic Syntheses. [Link]
-
Friedman, L., & Litle, R. L. (1963). p-Toluenesulfonylhydrazide. Organic Syntheses. [Link]
-
LookChem. (n.d.). 1-(Toluene-4-sulfonyl)piperazine. [Link]
-
Scott, J. D., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of Medicinal Chemistry. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society. [Link]
-
Organic Chemistry Portal. (n.d.). p-Toluenesulfonamides. [Link]
-
PubChem. (n.d.). 1-Tosylpiperazine hydrochloride. [Link]
-
Dikmen, G. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Anadolu University Journal of Science and Technology A - Applied Sciences and Engineering. [Link]
-
Hrnciar, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
-
Chemistry LibreTexts. (2024). Typical IR Absorption Frequencies For Common Functional Groups. [Link]
-
Organic Chemistry Portal. (n.d.). Deprotection of p-Toluenesulfonamides. [Link]
-
Supporting Information for an unspecified article. (n.d.). The Royal Society of Chemistry. [Link]
-
Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]
-
Supporting Information for an unspecified article. (n.d.). Unspecified Source. [Link]
-
PubChem. (n.d.). 1-(Methylsulfonyl)piperazine. [Link]
-
Chemistry LibreTexts. (2021). ¹³C NMR Spectroscopy. [Link]
-
Abbasi, M. A., et al. (2017). Mass fragmentation pattern of 1-(Phenylsulfonyl)-4-phenylpiperazine (3a). ResearchGate. [Link]
-
PubChem. (n.d.). p-Toluenesulfonate. [Link]
-
PubChem. (n.d.). Piperazine. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. scbt.com [scbt.com]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. eng.uc.edu [eng.uc.edu]
- 7. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 8. Bacterial Tyrosinase Inhibition, Hemolytic and Thrombolytic Screening, and In Silico Modeling of Rationally Designed Tosyl Piperazine-Engrafted Dithiocarbamate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. kgroup.du.edu [kgroup.du.edu]
- 11. researchgate.net [researchgate.net]
